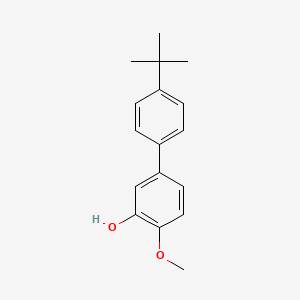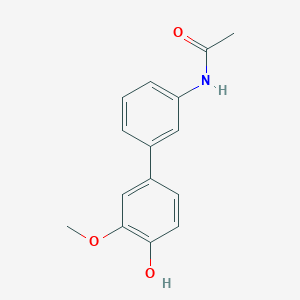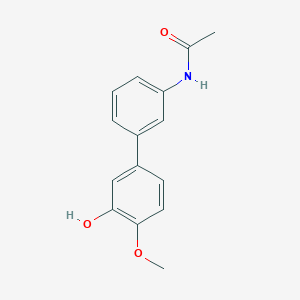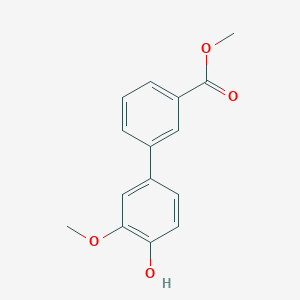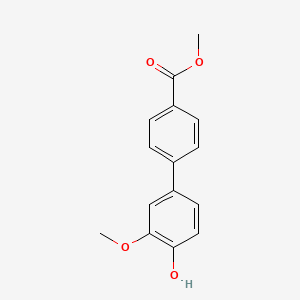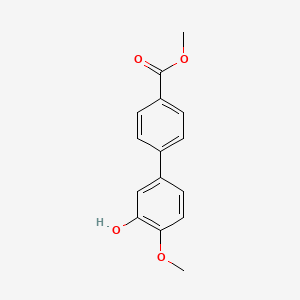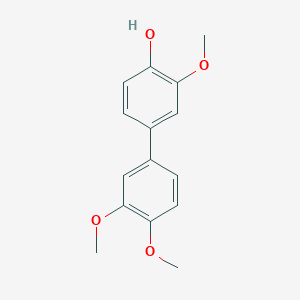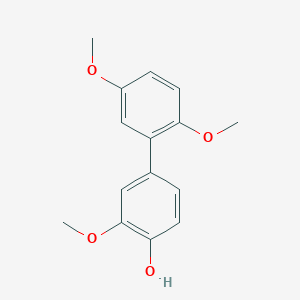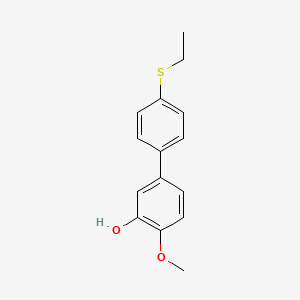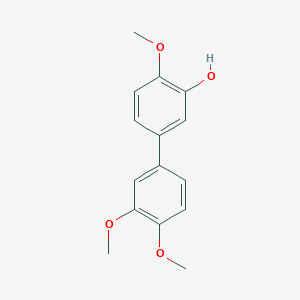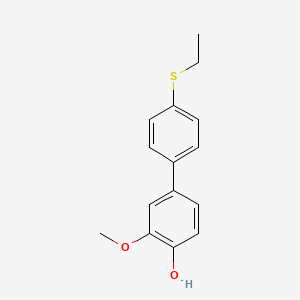
4-(4-Ethylthiophenyl)-2-methoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% (4-ETMP) is a phenolic compound derived from 4-ethylthiophenol, which is a derivative of thiophenol. 4-ETMP has been studied for its potential applications in the fields of organic synthesis, biochemistry, and physiology.
科学的研究の応用
4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been studied for its potential applications in the fields of organic synthesis, biochemistry, and physiology. In organic synthesis, 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been used as a reactant for the synthesis of various compounds, including 2-arylthiazoles, benzothiazoles, and benzoxazoles. In biochemistry, 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been studied for its potential as a drug target, as it has been shown to interact with various proteins and enzymes. In physiology, 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been studied for its potential to modulate neurotransmitter levels in the brain.
作用機序
The mechanism of action of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% is not fully understood. However, it has been suggested that 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% may act as an agonist at certain G-protein-coupled receptors, which could modulate neurotransmitter levels in the brain. Additionally, 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been shown to interact with various proteins and enzymes, which could affect its pharmacological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% have not been extensively studied. However, it has been suggested that 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% may act as an agonist at certain G-protein-coupled receptors, which could modulate neurotransmitter levels in the brain. Additionally, 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been shown to interact with various proteins and enzymes, which could affect its pharmacological activity.
実験室実験の利点と制限
4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has several advantages for use in lab experiments. It is a relatively inexpensive and widely available compound, and it can be synthesized in high yields using the Williamson ether synthesis. Additionally, 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% can be used in a variety of organic synthesis reactions, and it has been shown to interact with various proteins and enzymes, which could be useful for biochemical and physiological studies. However, the mechanism of action of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% is not fully understood, and its biochemical and physiological effects have not been extensively studied.
将来の方向性
In order to fully understand the mechanism of action of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95%, further research is needed to identify the proteins and enzymes that it interacts with. Additionally, further research is needed to determine its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in organic synthesis, biochemistry, and physiology. Finally, further research is needed to identify potential side effects of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% and to identify potential drug interactions.
合成法
The synthesis of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been studied extensively and various methods have been proposed. The most commonly used method is the Williamson ether synthesis, which involves the reaction of 4-ethylthiophenol and 2-methoxybenzaldehyde. This reaction produces 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in yields of up to 95%. Other methods have also been proposed, such as the Sonogashira coupling reaction, which involves the reaction of 4-ethylthiophenol and 2-methoxybenzyl chloride.
特性
IUPAC Name |
4-(4-ethylsulfanylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2S/c1-3-18-13-7-4-11(5-8-13)12-6-9-14(16)15(10-12)17-2/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJITIWSZVTHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylthiophenyl)-2-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



